molecular formula C9H8N2O B3158679 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde CAS No. 860297-50-3

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde

Cat. No.: B3158679
CAS No.: 860297-50-3
M. Wt: 160.17 g/mol
InChI Key: ZUXVPNLOYRJJDA-UHFFFAOYSA-N
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Description

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde is a heterocyclic compound that features a fused pyrrole and pyridine ring system

Biochemical Analysis

Biochemical Properties

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit fibroblast growth factor receptors (FGFRs), which are involved in cell proliferation, differentiation, and survival . The interaction between this compound and FGFRs leads to the inhibition of downstream signaling pathways, such as the RAS-MEK-ERK and PI3K-Akt pathways . These interactions highlight the potential of this compound as a therapeutic agent in cancer treatment.

Cellular Effects

This compound has been shown to affect various types of cells and cellular processes. In particular, this compound inhibits the proliferation of breast cancer cells and induces apoptosis . Additionally, it significantly reduces the migration and invasion abilities of cancer cells, further demonstrating its potential as an anti-cancer agent . The compound also influences cell signaling pathways, gene expression, and cellular metabolism, contributing to its overall impact on cell function.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. This compound binds to the ATP-binding site of FGFRs, leading to the inhibition of their kinase activity . This inhibition prevents the phosphorylation of downstream signaling molecules, ultimately disrupting the signaling pathways that promote cell proliferation and survival. Additionally, the compound’s interaction with FGFRs results in changes in gene expression, further contributing to its anti-cancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions, such as at temperatures between 0-8°C

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound has been shown to effectively inhibit cancer cell proliferation and induce apoptosis without causing significant toxicity At higher doses, the compound may exhibit toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its activity. The compound’s interaction with FGFRs and subsequent inhibition of downstream signaling pathways are key aspects of its metabolic involvement . Additionally, the compound may affect metabolic flux and metabolite levels, further contributing to its biochemical properties and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its therapeutic potential and minimizing potential side effects.

Subcellular Localization

This compound exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is important for understanding the compound’s mechanism of action and optimizing its therapeutic applications.

Preparation Methods

The synthesis of 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of pyrrole derivatives with aldehydes under acidic or basic conditions can lead to the formation of the desired compound . Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, utilizing catalysts and controlled reaction environments.

Chemical Reactions Analysis

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde undergoes various chemical reactions, including:

Scientific Research Applications

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde has a wide range of applications in scientific research:

Comparison with Similar Compounds

1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carbaldehyde can be compared with other similar heterocyclic compounds, such as:

Properties

IUPAC Name

1-methylpyrrolo[2,3-c]pyridine-3-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-5-7(6-12)8-2-3-10-4-9(8)11/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUXVPNLOYRJJDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=NC=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001223837
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

860297-50-3
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=860297-50-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methyl-1H-pyrrolo[2,3-c]pyridine-3-carboxaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001223837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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